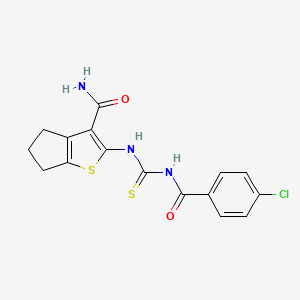
N-Oxide abiraterone sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Oxide abiraterone sulfate is a metabolite of abiraterone, a potent inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial for androgen biosynthesis, and its inhibition is a key therapeutic strategy in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Abiraterone itself is converted into several metabolites, including this compound, which plays a role in the drug’s pharmacokinetics and pharmacodynamics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Oxide abiraterone sulfate typically involves the oxidation of abiraterone. One common method is the reaction of abiraterone with peracids such as perbenzoic acid or peroxyacetic acid in an organic solvent . This reaction introduces an oxygen atom into the nitrogen atom of the pyridine ring, forming the N-oxide derivative. The subsequent sulfation of the hydroxyl group on the steroid nucleus can be achieved using sulfating agents like sulfur trioxide-pyridine complex or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-Oxide abiraterone sulfate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine under reducing conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Peracids like perbenzoic acid or peroxyacetic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: More oxidized derivatives of this compound.
Reduction: Abiraterone or its reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-Oxide abiraterone sulfate has several scientific research applications:
作用机制
N-Oxide abiraterone sulfate exerts its effects by inhibiting the enzyme 17α-hydroxylase/C17,20-lyase (CYP17), which is involved in the biosynthesis of androgens. This inhibition leads to a decrease in the production of testosterone and other androgens, thereby reducing the growth and proliferation of androgen-dependent prostate cancer cells . The compound also interacts with other enzymes and receptors involved in the steroidogenic pathway, contributing to its overall therapeutic effects .
相似化合物的比较
Similar Compounds
Abiraterone sulfate: Another major metabolite of abiraterone, formed by sulfation of the hydroxyl group without oxidation of the nitrogen atom.
Abiraterone acetate: The prodrug form of abiraterone, which is converted to abiraterone in vivo.
Enzalutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer, which acts by inhibiting the androgen receptor.
Uniqueness
N-Oxide abiraterone sulfate is unique due to its dual modification (N-oxidation and sulfation), which affects its pharmacokinetic properties and metabolic stability. This compound provides insights into the metabolic pathways of abiraterone and its derivatives, offering potential for the development of new therapeutic strategies and formulations .
属性
分子式 |
C24H31NO5S |
|---|---|
分子量 |
445.6 g/mol |
IUPAC 名称 |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H31NO5S/c1-23-11-9-18(30-31(27,28)29)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25(26)15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3,(H,27,28,29)/t18-,19-,21-,22-,23-,24+/m0/s1 |
InChI 键 |
AEEMBGRHVQPUBV-VJLLXTKPSA-N |
手性 SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=C[N+](=CC=C5)[O-])C)OS(=O)(=O)O |
规范 SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C[N+](=CC=C5)[O-])C)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)




![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)


![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)



